Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate
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Overview
Description
Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate: is a chemical compound with the molecular formula C11H13ClN2O6S
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the nitration of chlorobenzene to produce 2-chloro-6-nitroaniline, followed by the reaction with methanesulfonyl chloride and glycine ethyl ester to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Using nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities. Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism and potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-[N-(2-chloro-6-nitrophenyl)acetamide]
Ethyl 2-[N-(2-chloro-6-nitrophenyl)ethanesulfonamido]acetate
Ethyl 2-[N-(2-chloro-6-nitrophenyl)benzenesulfonamido]acetate
Uniqueness: Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate is unique due to its specific structural features, such as the presence of both nitro and chloro groups on the phenyl ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(2-chloro-N-methylsulfonyl-6-nitroanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O6S/c1-3-20-10(15)7-13(21(2,18)19)11-8(12)5-4-6-9(11)14(16)17/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHXMTIVIDJGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=C(C=CC=C1Cl)[N+](=O)[O-])S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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